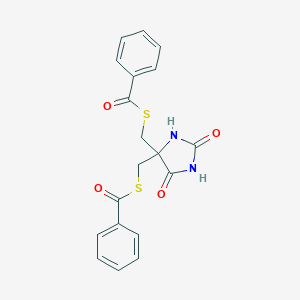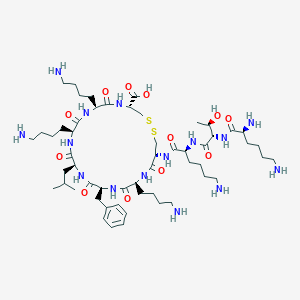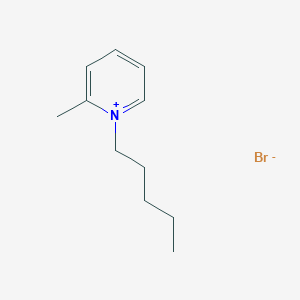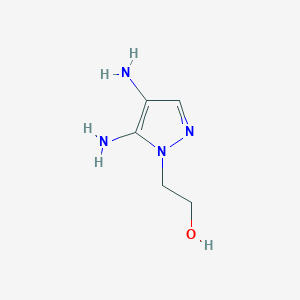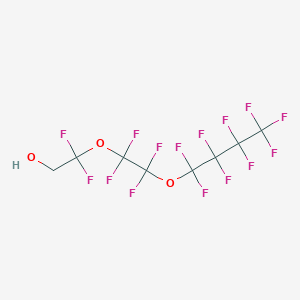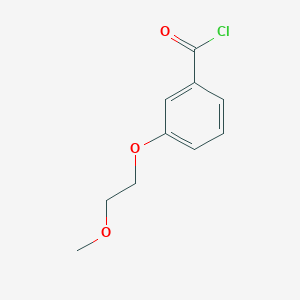![molecular formula C11H19NO2 B115322 Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester CAS No. 143327-78-0](/img/structure/B115322.png)
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester, also known as carbofuran, is a carbamate insecticide that is commonly used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a melting point of 150-153°C. Despite its widespread use, carbofuran has been banned in several countries due to its toxicity to both humans and wildlife.
Mecanismo De Acción
Carbofuran works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function. This leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and death in insects. However, it can also have toxic effects on other organisms, including humans, if exposure is high enough.
Efectos Bioquímicos Y Fisiológicos
Carbofuran has been shown to have a range of biochemical and physiological effects on organisms. In insects, it can cause paralysis and death by disrupting nerve function. In mammals, it can cause a range of symptoms, including nausea, vomiting, and convulsions, if exposure is high enough. It has also been linked to developmental and reproductive effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbofuran has been used extensively in laboratory experiments to study its effects on organisms. Its insecticidal properties make it a useful tool for studying the nervous system and for testing the efficacy of other insecticides. However, its toxicity to non-target organisms can also limit its usefulness in certain experiments.
Direcciones Futuras
There are several areas of research that could be explored in relation to Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester. One potential direction is to investigate alternative methods for controlling pests that do not rely on insecticides. Another area of interest is to study the long-term effects of Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester exposure on both humans and wildlife. Finally, there is a need for further research on the mechanisms of Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester toxicity, which could lead to the development of safer insecticides in the future.
Métodos De Síntesis
Carbofuran is synthesized by reacting methyl isocyanate with 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate. The reaction is carried out in the presence of a catalyst and a solvent, typically methanol or acetone.
Aplicaciones Científicas De Investigación
Carbofuran has been extensively studied for its insecticidal properties and its effects on the environment. It has been shown to be effective against a wide range of pests, including aphids, thrips, and mites. However, its use has also been associated with negative impacts on non-target organisms, such as bees and birds.
Propiedades
Número CAS |
143327-78-0 |
|---|---|
Nombre del producto |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-4-methylpent-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
XEDKAILLTLQJMB-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@@H](C#C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
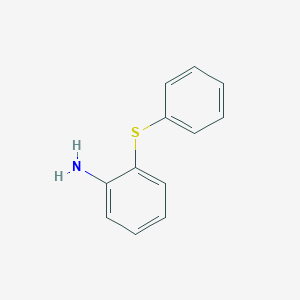
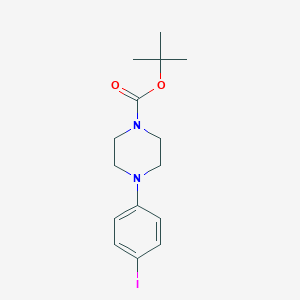
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
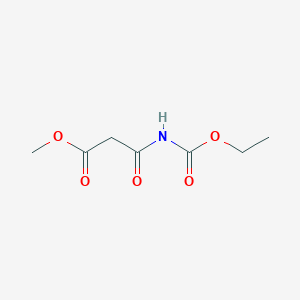
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
